molecular formula C7H15NO2 B12948180 (R)-3-(Hydroxymethyl)hexanamide

(R)-3-(Hydroxymethyl)hexanamide

Cat. No.: B12948180
M. Wt: 145.20 g/mol
InChI Key: GGNLZBDBURKLFH-ZCFIWIBFSA-N
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Description

®-3-(Hydroxymethyl)hexanamide is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanamide typically involves the reduction of the corresponding nitrile or the hydrolysis of the corresponding ester. One common method is the catalytic hydrogenation of ®-3-(Hydroxymethyl)hexanenitrile using a palladium catalyst under mild conditions. Another approach involves the hydrolysis of ®-3-(Hydroxymethyl)hexanoate in the presence of a strong acid or base.

Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanamide may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Hydroxymethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: ®-3-(Hydroxymethyl)hexanoic acid.

    Reduction: ®-3-(Hydroxymethyl)hexylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-3-(Hydroxymethyl)hexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-(Hydroxymethyl)hexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

  • (S)-3-(Hydroxymethyl)hexanamide
  • 3-(Hydroxymethyl)hexanoic acid
  • 3-(Hydroxymethyl)hexylamine

Comparison: ®-3-(Hydroxymethyl)hexanamide is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer (S)-3-(Hydroxymethyl)hexanamide The presence of the hydroxyl group also allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)hexanamide

InChI

InChI=1S/C7H15NO2/c1-2-3-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1

InChI Key

GGNLZBDBURKLFH-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)N)CO

Canonical SMILES

CCCC(CC(=O)N)CO

Origin of Product

United States

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